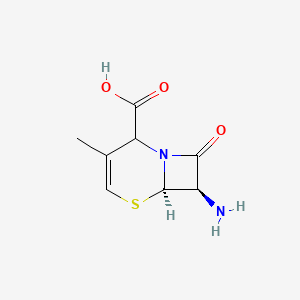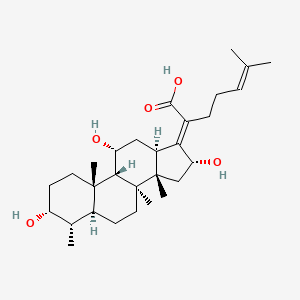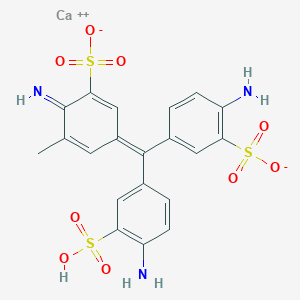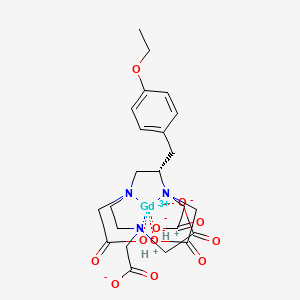
Gadoxetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadoxetate is a gadolinium-based contrast agent (GBCA) used with contrasted magnetic resonance imaging (MRI) to detect and visualize the liver . It is used in combination with MRI to allow blood vessels, organs, and other non-bony tissues to be seen more clearly . This compound is used to help diagnose certain disorders of the liver .
Synthesis Analysis
The synthesis of this compound involves the chelation of a gadolinium ion with ethoxybenzyl diethylenetriaminepentaacetic acid . This forms a stable complex that makes up the drug .
Molecular Structure Analysis
The molecular formula of this compound is C23H28GdN3Na2O11 . It is a linear, ionic molecule . The structure of this compound includes a gadolinium ion chelated with ethoxybenzyl diethylenetriaminepentaacetic acid .
Chemical Reactions Analysis
This compound disodium distributes into the vascular and extravascular spaces during the arterial, portal venous, and late dynamic phases, and then progressively into the hepatocytes and bile ducts during the hepatobiliary phase . This last phase allows an opportunity to acquire a contrast MRI cholangiogram .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 725.71 . It is highly water-soluble and hydrophilic, with a lipophilic moiety, the ethoxybenzyl group (EOB) . It is recommended to be stored at 4°C, sealed storage, away from moisture .
Mécanisme D'action
Gadoxetate disodium is a paramagnetic compound and develops a magnetic moment when placed in a magnetic field . The relatively large magnetic moment produced by this compound disodium results in a local magnetic field, yielding enhanced relaxation rates (shortening of relaxation times) of water protons in the vicinity of the paramagnetic agent, which leads to an increase in signal intensity (brightening) of blood and tissue .
Safety and Hazards
Gadoxetate can cause a life-threatening condition in people with advanced kidney disease . Some side effects of this compound may occur up to several days after injection . Common side effects may include headache, back pain, dizziness, nausea, or feeling hot . It should be used with caution in those with renal impairment, due to the risk of nephrogenic systemic fibrosis .
Orientations Futures
The applications of MR with Gadoxetate are increasing, creating new opportunities to optimize and expand current protocols . By utilizing novel techniques and evolving imaging strategies, there is growing evidence that MR with this compound can assist in patient management with a variety of liver disorders .
Propriétés
Numéro CAS |
135326-11-3 |
|---|---|
Formule moléculaire |
C23H30GdN3O11 |
Poids moléculaire |
681.7 g/mol |
Nom IUPAC |
2-[2-[bis(carboxylatomethyl)amino]ethyl-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]amino]acetate;gadolinium(3+) |
InChI |
InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3/p-3/t17-;/m0./s1 |
Clé InChI |
PCZHWPSNPWAQNF-LMOVPXPDSA-K |
SMILES isomérique |
CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Gd+3] |
SMILES |
[H+].[H+].CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |
SMILES canonique |
CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Gd+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



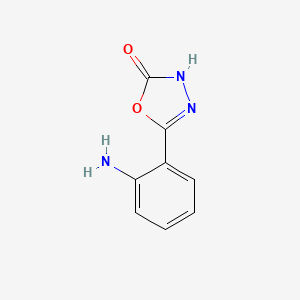
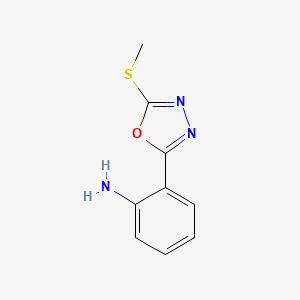
![2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1148133.png)


